molecular formula C15H16FNO2S2 B2713888 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1049463-40-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2713888
CAS No.: 1049463-40-2
M. Wt: 325.42
InChI Key: FUUVYTNZWWRYDP-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The molecule also contains a 4-fluorophenyl group and a cyclopropyl group, both of which are common in medicinal chemistry due to their ability to modify the pharmacokinetic properties of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group, the 4-fluorophenyl group, and the cyclopropyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions, while the carbon-fluorine bond in the 4-fluorophenyl group is typically quite stable and resistant to reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Pharmacological Applications

Sulfonamides, including compounds like N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide, have a broad spectrum of biological activities. Their roles extend from antimicrobial to anticancer applications. Specifically, sulfonamide derivatives have been investigated for their antitumor activity, showing promising results in targeting various cancer types. Sulfonamides act on different biological targets, including carbonic anhydrase inhibitors for antiglaucoma therapy and tyrosine kinase inhibitors for cancer treatment. The versatility of the sulfonamide group allows for the development of drugs with selective action towards specific diseases, indicating their potential in novel therapeutic approaches (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Degradation

Research has also focused on the environmental presence and degradation of sulfonamide compounds. Studies on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to sulfonamides, highlight the environmental fate of these compounds. The degradation processes lead to the formation of perfluoroalkyl acids, indicating the persistence and potential ecological impacts of sulfonamides in the environment. This research underscores the importance of understanding the biodegradation pathways of sulfonamides to assess their environmental risks and develop strategies for mitigation (Liu & Mejia Avendaño, 2013).

Analytical Detection and Monitoring

The detection and quantification of sulfonamides, including this compound, in various matrices are crucial for monitoring their presence and impact. Advances in capillary electrophoresis and other analytical techniques have facilitated the analysis of sulfonamides in pharmaceuticals, environmental samples, and biological fluids. These methods offer sensitivity, specificity, and the ability to handle complex sample matrices, providing essential data for the surveillance of sulfonamide compounds in the environment and ensuring compliance with regulatory standards (Hoff & Kist, 2009).

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c1-11-2-7-14(20-11)21(18,19)17-10-15(8-9-15)12-3-5-13(16)6-4-12/h2-7,17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVYTNZWWRYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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